molecular formula C13H12N4 B11749079 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine

Cat. No.: B11749079
M. Wt: 224.26 g/mol
InChI Key: DUVCNETXUQWNNW-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research. The presence of both quinoline and pyrazole moieties in its structure contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized using the Friedländer condensation, which involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing an active methylene group.

    Coupling of Pyrazole and Quinoline: The final step involves coupling the pyrazole and quinoline moieties. This can be achieved through nucleophilic substitution reactions, where the pyrazole derivative reacts with a quinoline derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and pyrazole derivatives, depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-3-yl)quinoline: Lacks the amine group at the 4-position.

    4-Aminoquinoline: Lacks the pyrazole moiety.

    1-Methyl-1H-pyrazole-3-amine: Lacks the quinoline moiety.

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is unique due to the presence of both quinoline and pyrazole moieties, which contribute to its distinct chemical and biological properties. The combination of these two heterocyclic systems in a single molecule enhances its potential for diverse applications in scientific research and medicine.

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4, indicating it contains 13 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms. The compound features a quinoline moiety substituted with a 1-methyl-1H-pyrazole group, which is crucial for its biological activity. The structural characteristics enhance its ability to bind selectively to enzyme active sites, making it a candidate for drug development targeting specific kinases involved in cancer and neurodegenerative disorders.

Inhibition of Protein Kinases

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various protein kinases. For example, derivatives have been shown to selectively inhibit casein kinase 1δ/ε (CK1δ/ε), which is relevant in neurodegenerative diseases and cancer treatments .

Inhibition studies have demonstrated that certain analogues can effectively inhibit CK1δ/ε with selectivity over related kinases such as CDK5/p25 and GSK-3α/β. These findings suggest that this compound may possess therapeutic potential against diseases where these kinases play a critical role.

Cytotoxicity Assays

Cytotoxicity assays against various cancer cell lines have shown promising results for compounds related to this compound. For instance, studies have reported that certain pyrazoloquinoline derivatives exhibit selective cytotoxic activity against pancreatic ductal adenocarcinoma (PANC-1) cell lines . The IC50 values obtained from these assays indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity. Research has shown that modifications to the pyrazole or quinoline moieties can significantly impact the compound's potency and selectivity towards specific kinases . For example:

CompoundModificationIC50 (µM)Target Kinase
2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-aminesNone--
Compound ASubstituted amine<5CK1δ
Compound BBenzofuran replacement8.7CK1δ

These data illustrate how different substitutions can enhance or diminish the inhibitory effects on targeted kinases.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazoloquinoline derivatives, including:

  • Case Study on CK1 Inhibition :
    • A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were synthesized and evaluated against a panel of disease-relevant protein kinases. Compounds demonstrated selective inhibition of CK1δ/ε with promising cytotoxic activity against cancer cell lines .
  • Cytotoxicity Evaluation :
    • A study reported that specific derivatives exhibited IC50 values in the sub-micromolar range across various cancer cell lines, indicating strong anticancer potential .
  • Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amines to kinase active sites, providing insights into their mechanism of action and selectivity .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)quinolin-4-amine

InChI

InChI=1S/C13H12N4/c1-17-7-6-12(16-17)13-8-10(14)9-4-2-3-5-11(9)15-13/h2-8H,1H3,(H2,14,15)

InChI Key

DUVCNETXUQWNNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)N

Origin of Product

United States

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